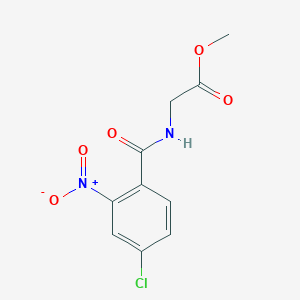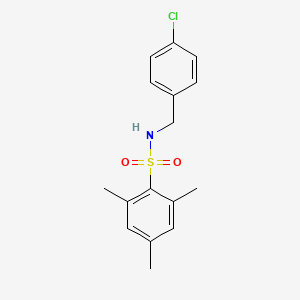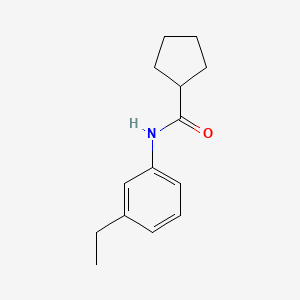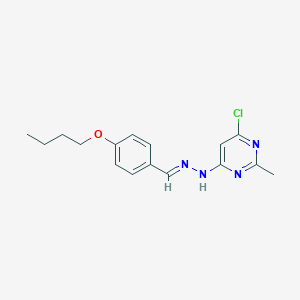
2-cyclohexyl-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-(4-fluorophenyl)acetamide, also known as CX-614, is a synthetic compound that belongs to the family of ampakines. Ampakines are a class of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for regulating the transmission of excitatory signals between neurons. CX-614 is a promising compound that has shown potential in improving cognitive function and memory in animal studies, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Mechanism of Action
2-cyclohexyl-N-(4-fluorophenyl)acetamide works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are responsible for regulating the transmission of excitatory signals between neurons. By enhancing the activity of these receptors, 2-cyclohexyl-N-(4-fluorophenyl)acetamide can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(4-fluorophenyl)acetamide has been shown to increase the release of glutamate, a neurotransmitter that plays a key role in cognitive function and memory. In addition, 2-cyclohexyl-N-(4-fluorophenyl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. These effects suggest that 2-cyclohexyl-N-(4-fluorophenyl)acetamide may have neuroprotective properties and could potentially be used to treat neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyclohexyl-N-(4-fluorophenyl)acetamide is that it has been extensively studied in animal models and has shown promising results in improving cognitive function and memory. However, one limitation of 2-cyclohexyl-N-(4-fluorophenyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Future Directions
There are several future directions for research on 2-cyclohexyl-N-(4-fluorophenyl)acetamide. One potential direction is to investigate its potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to further elucidate its mechanism of action and develop targeted therapies based on this understanding. Additionally, there is a need for clinical trials to determine the safety and efficacy of 2-cyclohexyl-N-(4-fluorophenyl)acetamide in humans.
Synthesis Methods
The synthesis of 2-cyclohexyl-N-(4-fluorophenyl)acetamide involves the reaction of cyclohexylamine with 4-fluoroacetophenone in the presence of sodium hydride and dimethylformamide. The resulting product is then purified by recrystallization to obtain 2-cyclohexyl-N-(4-fluorophenyl)acetamide in its pure form.
Scientific Research Applications
2-cyclohexyl-N-(4-fluorophenyl)acetamide has been extensively studied in animal models and has shown promising results in improving cognitive function and memory. In a study conducted on rats, 2-cyclohexyl-N-(4-fluorophenyl)acetamide was found to improve spatial memory and learning ability. Another study found that 2-cyclohexyl-N-(4-fluorophenyl)acetamide improved memory retention in mice. These findings suggest that 2-cyclohexyl-N-(4-fluorophenyl)acetamide has potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-cyclohexyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEUOGMCWRZXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)

![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)
![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)


![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)


